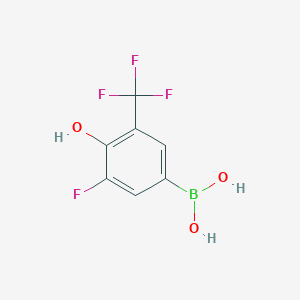

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluorine, hydroxyl, and trifluoromethyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of a halogenated precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Additionally, industrial processes often incorporate steps for the purification and isolation of the final product to meet the required specifications for various applications .

化学反応の分析

Types of Reactions

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the boronic acid group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the boronic acid group can produce a hydrocarbon .

科学的研究の応用

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

作用機序

The mechanism of action of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and stability, enhancing its utility in various chemical transformations .

類似化合物との比較

Similar Compounds

3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the hydroxyl group.

4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks both the fluorine and hydroxyl groups.

3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups instead of one.

Uniqueness

The presence of the hydroxyl group in 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid distinguishes it from other similar compounds. This functional group can participate in additional hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and specificity in certain applications .

生物活性

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid (CAS Number: 2260683-55-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique trifluoromethyl and hydroxy substituents, which may influence its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Structural Characteristics

- Molecular Formula : C9H6F4O3B

- Molecular Weight : 258.12 g/mol

- Physical State : Solid (white to orange powder)

- Melting Point : 142–145 °C

Safety Information

The compound is classified as causing skin and serious eye irritation (H315, H319) and should be handled with appropriate safety measures.

Anticancer Properties

Recent studies have focused on the potential of boronic acids as antiandrogens in prostate cancer treatment. Research indicates that the incorporation of boronic acid functionality can enhance binding affinities to androgen receptors (AR), potentially offering a therapeutic advantage over traditional antiandrogens like flutamide.

- Binding Studies : The replacement of nitro groups with boronic acid groups has shown promise in increasing the binding affinity to AR, particularly through hydrogen bonding interactions with key amino acids such as Arg752 and Gln711 .

- Antiproliferative Activity : Compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines, including LAPC-4 cells, indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of phenylboronic acids have also been explored, with findings suggesting that these compounds can inhibit the growth of various bacteria and fungi.

- In Vitro Studies : Research indicated that related compounds exhibited moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be lower than those for established antifungal agents like Tavaborole (AN2690) .

- Mechanism of Action : The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, which is critical for protein synthesis . This mechanism mirrors that of other successful antifungal agents, suggesting a novel approach to combating resistant strains.

Case Study 1: Prostate Cancer Treatment

A study investigated a series of antiandrogen compounds where this compound was synthesized as part of a lead optimization strategy. The results indicated that derivatives with this boronic acid moiety displayed improved binding to AR compared to their nitro-substituted counterparts, leading to enhanced anticancer activity in vitro.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing various phenylboronic acids, including the target compound. The study found that certain derivatives exhibited potent antibacterial activity against Bacillus cereus, with an MIC significantly lower than that of existing treatments. This highlights the potential for developing new antimicrobial agents based on boronic acid structures.

Table 1: Biological Activities of Related Boronic Acid Compounds

特性

分子式 |

C7H5BF4O3 |

|---|---|

分子量 |

223.92 g/mol |

IUPAC名 |

[3-fluoro-4-hydroxy-5-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C7H5BF4O3/c9-5-2-3(8(14)15)1-4(6(5)13)7(10,11)12/h1-2,13-15H |

InChIキー |

KYIPQKZDDZWTLZ-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C(=C1)F)O)C(F)(F)F)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。